N-(2-Hydroxyethyl)-1-(4-(3,4,5-trifluorobenzyl)pyridin-2-yl)indoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acid-catalyzed Ring Opening and Formation of Dibenzoxanthenes
Research by Gazizov et al. (2015) explored acid-catalyzed ring opening in carboxamides, leading to the formation of new substituted dibenzoxanthenes. This work underscores the potential of similar compounds in the synthesis of complex organic structures, which could be relevant to compounds like N-(2-Hydroxyethyl)-1-(4-(3,4,5-trifluorobenzyl)pyridin-2-yl)indoline-4-carboxamide (Gazizov et al., 2015).
Improved Synthesis Processes
Dian (2010) investigated improved synthesis processes for related compounds, emphasizing the effects of different reaction conditions on product yield. This research is pertinent for optimizing the synthesis of complex molecules like this compound (Dian, 2010).
Exploration of Analgesic Properties
Ukrainets et al. (2015) focused on the chemical modification of pyridine moieties to optimize biological properties, including analgesic effects. Such studies could provide insights into the medicinal applications of similar compounds (Ukrainets et al., 2015).
NK-1 Antagonist Activity
Jungheim et al. (2006) utilized pyridine metallation chemistry in synthesizing compounds with NK-1 antagonist activity, a crucial area in the development of new therapeutic agents (Jungheim et al., 2006).
Antiallergic Agent Development
Research by Menciu et al. (1999) on N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents highlights the potential of similar compounds in the development of new treatments for allergies (Menciu et al., 1999).
Antitumor Agents
Marchand et al. (2009) synthesized and studied N-aryl(indol-3-yl)glyoxamides as antitumor agents, showcasing the importance of similar molecular frameworks in cancer research (Marchand et al., 2009).
Potential Antipsychotic Agents
Norman et al. (1996) investigated heterocyclic carboxamides for their potential as antipsychotic agents, relevant for understanding the therapeutic applications of similar compounds (Norman et al., 1996).
Fluorescence Sensing and Nanomolar Pyrophosphate Detection
Zhang et al. (2019) synthesized a polymerizable terpyridine that demonstrated aggregation-induced lanthanide emission, relevant for fluorescence sensing, including applications like the detection of pyrophosphate at the nanomolar scale (Zhang et al., 2019).
Antidepressant and Nootropic Agents
Thomas et al. (2016) described the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides as potential antidepressant and nootropic agents, indicating the potential for mental health applications of related compounds (Thomas et al., 2016).
Human CB1 Inverse Agonists
Meurer et al. (2005) conducted structure-activity relationship studies on pyridines as human CB1 inverse agonists, suggesting the importance of similar structures in developing treatments for conditions modulated by the CB1 receptor (Meurer et al., 2005).
Antimicrobial Activity
Patel et al. (2011) synthesized and evaluated new pyridine derivatives for their antimicrobial activity, highlighting the relevance of such compounds in addressing bacterial and fungal infections (Patel et al., 2011).
Non-linear Optical Properties and Molecular Docking
Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamides and explored their non-linear optical properties and molecular docking, relevant for the development of materials with specialized optical properties and potential anticancer activity (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-1-[4-[(3,4,5-trifluorophenyl)methyl]pyridin-2-yl]-2,3-dihydroindole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-18-11-15(12-19(25)22(18)26)10-14-4-6-27-21(13-14)29-8-5-16-17(2-1-3-20(16)29)23(31)28-7-9-30/h1-4,6,11-13,30H,5,7-10H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCELFTHPDMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=CC(=C3)CC4=CC(=C(C(=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.